2-Phenylpyridine-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

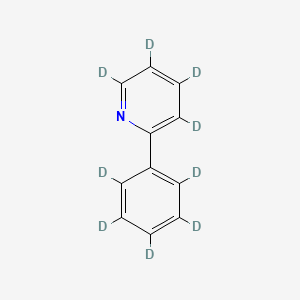

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGHOUODWALEFC-LOIXRAQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Phenylpyridine-d9: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Phenylpyridine-d9. This deuterated isotopologue of 2-phenylpyridine is of significant interest in various research fields, particularly in the development of organic light-emitting diodes (OLEDs) and as an internal standard in analytical studies. This document summarizes key quantitative data, details experimental protocols, and provides visualizations to facilitate a deeper understanding of this compound.

Core Chemical Properties and Structure

This compound is a deuterated form of 2-phenylpyridine where all nine hydrogen atoms have been replaced with deuterium. This isotopic substitution imparts specific properties that are advantageous in various applications, most notably in enhancing the stability and efficiency of phosphorescent OLEDs.[1][2]

Structure:

The chemical structure of this compound consists of a deuterated phenyl group attached to the 2-position of a deuterated pyridine ring.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated analogue for comparison.

Table 1: General Chemical Properties

| Property | This compound | 2-Phenylpyridine |

| CAS Number | 403724-67-4 | 1008-89-5[2] |

| Molecular Formula | C₁₁D₉N | C₁₁H₉N[2] |

| Molecular Weight | 164.25 g/mol (calculated) | 155.20 g/mol [2] |

| Isotopic Purity | ≥99.0 atom % D | N/A |

Table 2: Physical Properties

| Property | This compound | 2-Phenylpyridine |

| Appearance | Colorless to red to green clear liquid | Colorless viscous liquid or colorless to pale yellow liquid |

| Physical State (at 20°C) | Liquid | Liquid |

| Density | Not reported | 1.086 g/mL at 25°C |

| Boiling Point | Not reported | 268-270 °C |

| Refractive Index | Not reported | n20/D 1.623 |

| Solubility | Not reported | Low solubility in water |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a coupling reaction between deuterated bromobenzene and deuterated pyridine. The general approach is outlined below, based on a modified literature procedure for the synthesis of its non-deuterated counterpart and information on the synthesis of the deuterated iridium complex.

References

An In-depth Technical Guide to the Synthesis of Deuterated 2-Phenylpyridine for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to deuterated 2-phenylpyridine, a critical isotopically labeled compound with significant applications in materials science and pharmaceutical research. The strategic replacement of hydrogen with deuterium atoms in 2-phenylpyridine can profoundly alter the physicochemical properties of its derivatives, leading to enhanced stability and performance in various applications, most notably in organic light-emitting diodes (OLEDs) and as internal standards for mass spectrometry.

The "deuterium effect" is a well-documented phenomenon where the substitution of C-H bonds with stronger C-D bonds leads to a decrease in the vibrational energy of the molecule. This modification can significantly suppress non-radiative decay pathways in phosphorescent materials, thereby enhancing the efficiency and operational lifetime of OLED devices.[1][2][3] Consequently, the synthesis of high-purity deuterated 2-phenylpyridine is of paramount importance for the advancement of next-generation electronic displays and lighting technologies. Furthermore, deuterated compounds serve as invaluable tools in pharmacokinetic and metabolic studies, providing a means to trace the metabolic fate of drug candidates without altering their fundamental chemical behavior.

This guide will detail the two principal methodologies for the synthesis of deuterated 2-phenylpyridine: total synthesis from deuterated precursors and direct hydrogen-deuterium (H/D) exchange on the parent molecule. We will provide in-depth experimental protocols, comparative quantitative data, and logical workflow diagrams to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

Synthetic Methodologies

The synthesis of deuterated 2-phenylpyridine can be broadly categorized into two approaches:

-

Total Synthesis from Deuterated Precursors: This "bottom-up" approach involves the construction of the 2-phenylpyridine molecule using starting materials that are already isotopically labeled. This method generally offers high levels of deuteration and isotopic purity.

-

Hydrogen-Deuterium (H/D) Exchange: This "top-down" approach involves the direct replacement of hydrogen atoms with deuterium on the pre-formed 2-phenylpyridine molecule. This is typically achieved using a deuterium source in the presence of a metal catalyst.

Total Synthesis of Perdeuterated 2-Phenylpyridine (2-Phenylpyridine-d9)

This method provides a reliable route to 2-phenylpyridine with a high degree of deuteration by utilizing commercially available deuterated starting materials. The overall synthetic scheme involves the coupling of deuterated bromobenzene with deuterated pyridine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is provided below, adapted from established literature procedures.[4]

-

Preparation of Phenyllithium-d5: In a three-neck flask under an inert atmosphere, add 3.5 g (0.5 mol) of lithium metal to 100 mL of anhydrous ether. To this suspension, gradually add a mixture of 40.5 g (0.250 mol) of anhydrous bromobenzene-d5 in 50 mL of anhydrous ether.

-

Coupling with Pyridine-d5: Following the formation of phenyllithium-d5, a mixture of 41.8 g (0.50 mol) of pyridine-d5 in 50 mL of anhydrous toluene is added dropwise to the reaction mixture.

-

Reaction and Reflux: The reaction mixture is then refluxed for 4 hours.

-

Workup: After cooling, the reaction is quenched and then acidified with concentrated hydrochloric acid. The aqueous layer is separated, saturated with sodium hydroxide, and extracted with ether.

-

Purification: The crude product is purified by distillation at 145-170 °C, followed by redistillation at 156-158 °C to yield the final product.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | Bromobenzene-d5, Pyridine-d5, Lithium | |

| Yield | 57.7% | |

| Isotopic Purity | >99% (based on starting material purity) | Assumed from commercial sources |

| Final Product | This compound (45.0 g, 0.278 mol) |

Direct Hydrogen-Deuterium (H/D) Exchange

Direct H/D exchange offers a more atom-economical route to deuterated 2-phenylpyridine, as it avoids the need for synthesizing the entire molecule from scratch. This method typically employs a transition metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O) or deuterated solvents.

Experimental Considerations:

The efficiency and regioselectivity of H/D exchange are highly dependent on the choice of catalyst, deuterium source, and reaction conditions. Iridium and cobalt complexes have shown promise in directing the deuteration to specific positions on the 2-phenylpyridine molecule.

General Experimental Protocol (Conceptual):

-

Catalyst Activation (if required): The chosen catalyst (e.g., an iridium pincer complex) is prepared and activated according to literature procedures.

-

Reaction Setup: In a reaction vessel, 2-phenylpyridine is dissolved in a suitable solvent, and the catalyst is added. The vessel is then charged with the deuterium source (e.g., D₂O or deuterated solvent).

-

Reaction Conditions: The mixture is heated to the desired temperature (e.g., 50-120 °C) and stirred for a specified time (e.g., 3-24 hours) under an inert atmosphere.

-

Workup and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified using techniques such as column chromatography or distillation to isolate the deuterated 2-phenylpyridine.

Quantitative Data for H/D Exchange:

Quantitative data for the direct H/D exchange of 2-phenylpyridine is more variable and dependent on the specific catalytic system employed. However, studies on related aromatic compounds provide an indication of the potential efficiency.

| Parameter | Example System | Value | Reference |

| Catalyst | Cp*Co complex | - | |

| Deuterium Source | D₂O | - | |

| Deuteration Level | High (specific % depends on conditions) | ||

| Selectivity | Ortho-selective to the pyridine directing group | ||

| Yield | High (specific % depends on conditions) |

Characterization of Deuterated 2-Phenylpyridine

The successful synthesis and isotopic purity of deuterated 2-phenylpyridine are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of proton signals. ¹³C NMR can also provide structural confirmation.

-

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the incorporation of deuterium by observing the increase in the molecular weight of the compound. High-resolution mass spectrometry can provide precise mass data to confirm the elemental composition.

Conclusion

The synthesis of deuterated 2-phenylpyridine is a critical enabling technology for advancements in materials science and pharmaceutical research. The choice between total synthesis and direct H/D exchange depends on the desired level of deuteration, cost considerations, and the availability of specialized catalysts. Total synthesis from deuterated precursors offers a straightforward, albeit potentially more expensive, route to high isotopic purity. Direct H/D exchange presents a more atom-economical alternative, with the efficiency and selectivity being highly dependent on the catalytic system. This guide has provided the fundamental knowledge, experimental protocols, and comparative data to empower researchers to produce high-quality deuterated 2-phenylpyridine for their specific research endeavors.

References

A Comprehensive Technical Guide to 2-Phenylpyridine-d9: Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of the physical characteristics and stability of 2-Phenylpyridine-d9, a deuterated isotopologue of 2-phenylpyridine. The strategic incorporation of deuterium in place of hydrogen atoms can significantly alter a molecule's metabolic fate due to the kinetic isotope effect (KIE), making deuterated compounds valuable tools in drug discovery and development.[1] Understanding the fundamental properties and stability of this compound is paramount for its effective application in research and development.

Core Physical and Chemical Properties

This compound is a deuterated organic compound where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution enhances metabolic stability by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[2][3][4] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₁D₉N | [5] |

| Molecular Weight | 164.25 g/mol | |

| Appearance | Colorless to Red to Green clear liquid | |

| Purity (GC) | min. 99.0 % | |

| Degree of Deuteration | min. 99.0 atom%D | |

| Boiling Point (of 2-Phenylpyridine) | 268-270 °C | |

| Density (of 2-Phenylpyridine) | 1.086 g/mL at 25 °C | |

| Refractive Index (of 2-Phenylpyridine) | n20/D 1.623 | |

| Solubility (of 2-Phenylpyridine) | Low in water. Fully miscible with ethanol, acetone, toluene, methylene chloride. |

Stability and Storage Recommendations

The stability of deuterated compounds like this compound is a critical factor for maintaining their isotopic and chemical integrity. Key considerations include sensitivity to atmospheric moisture, light, and temperature.

General Stability: 2-Phenylpyridine is stable under normal temperatures and pressures. However, it is incompatible with strong oxidizing agents. For deuterated compounds, the primary degradation pathway is often hydrogen-deuterium (H-D) exchange, which can be catalyzed by moisture.

Storage Conditions: To ensure long-term stability, this compound should be stored under the following conditions:

| Condition | Recommendation | Rationale | Reference |

| Temperature | Room temperature is acceptable for short-term storage, but a cool (<15°C) and dark place is recommended. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. | To minimize thermal degradation. | |

| Atmosphere | Store under an inert gas such as argon or nitrogen. | To prevent H-D exchange with atmospheric moisture and oxidative degradation. The compound is noted to be air sensitive. | |

| Container | Store in a tightly sealed container. For preparing solutions, use anhydrous, deuterated solvents. | To prevent contamination and exposure to moisture. | |

| Light | Store in a dark place or use an amber vial. | To prevent photolytic degradation. |

Experimental Protocols

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental technique for confirming the structure and isotopic purity of this compound.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The absence or significant reduction of signals in the ¹H NMR spectrum at positions corresponding to the deuterated sites confirms successful labeling. The ¹³C NMR spectrum can be used to confirm the carbon skeleton.

Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the degree of deuteration.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) can be utilized.

-

Analysis: The molecular ion peak [M]⁺ should correspond to the calculated mass of this compound (164.25 Da). The isotopic distribution of the molecular ion cluster can provide further information on the extent of deuteration.

Synthesis of Deuterated 2-Phenylpyridine

A common method for the synthesis of deuterated 2-phenylpyridine involves the reaction of deuterated bromobenzene with deuterated pyridine. This serves as a precursor for the synthesis of more complex molecules, such as deuterated tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃-d₂₄), which has applications in highly stable electrophosphorescent devices.

Visualizing Experimental Workflows

Synthesis of fac-Tris(2-phenylpyridinato)iridium(III)

The following diagram illustrates a generalized workflow for the synthesis of the iridium complex using 2-phenylpyridine as a ligand. A similar process would be followed using this compound.

Caption: A generalized workflow for the synthesis of fac-Tris(2-phenylpyridinato)iridium(III).

Stability Testing Workflow

This diagram outlines a logical workflow for assessing the stability of a deuterated compound like this compound.

Caption: A logical workflow for conducting stability testing on deuterated compounds.

References

- 1. Deuterated Compounds [simsonpharma.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: the “deuterium effect” - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: the “deuterium effect” - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. This compound 403724-67-4 | TCI AMERICA [tcichemicals.com]

A Technical Guide to the Commercial Availability and Purity of 2-Phenylpyridine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 2-Phenylpyridine-d9 (deuterated 2-phenylpyridine). This information is crucial for researchers and professionals in drug development and other scientific fields who require high-purity, isotopically labeled compounds for their studies. This document details available suppliers, purity specifications, and the analytical methodologies used to determine both chemical and isotopic purity.

Commercial Availability

This compound is a commercially available deuterated aromatic compound. It is offered by a select number of specialized chemical suppliers. The primary suppliers identified are TCI America, Lab Pro Inc., and MedChemExpress. While many suppliers offer the non-deuterated form, 2-phenylpyridine, those providing the deuterated analogue are more specialized.

The availability from these suppliers may vary, with some having the product in stock for immediate shipment while others may have longer lead times. It is recommended to contact the suppliers directly for the most current availability and pricing information.

Purity Specifications

The purity of this compound is typically defined by two key parameters: chemical purity and isotopic purity (isotopic enrichment).

-

Chemical Purity: This refers to the percentage of the this compound molecule in the product, excluding any chemical impurities.

-

Isotopic Purity: This indicates the percentage of deuterium atoms at the specified labeled positions. It is often expressed as "atom % D".

The following table summarizes the purity specifications for this compound from the identified suppliers.

| Supplier | Product Number | Chemical Purity | Isotopic Purity (atom % D) |

| TCI America | P2446 | >99.0% (GC)[1] | min. 99.0%[1] |

| Lab Pro Inc. | P2446-200MG | Min. 99.0% (GC)[2] | 99.0%[2] |

| MedChemExpress | HY-W016733S | High Purity | High Quality[3] |

Note: MedChemExpress states "high purity and quality" but does not provide specific quantitative data on their product page. It is advisable to request a certificate of analysis for detailed purity information.

Experimental Protocols for Purity Determination

The determination of chemical and isotopic purity of this compound requires specific analytical methodologies. While detailed protocols for the deuterated compound are not always publicly available from suppliers, the following sections outline the standard techniques used for the analysis of 2-phenylpyridine and its isotopologues, based on common practices in the field.

Chemical Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a primary method for determining the chemical purity of volatile and semi-volatile compounds like this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a high-purity volatile solvent such as dichloromethane or methanol.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of aromatic compounds.

-

Injector: Split/splitless injector, operated at a temperature that ensures complete vaporization of the sample without degradation.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any potential impurities. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

-

-

Data Analysis: The chemical purity is determined by integrating the peak area of this compound in the chromatogram and comparing it to the total area of all detected peaks. The mass spectrum is used to confirm the identity of the main peak and any impurities.

Isotopic Purity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the isotopic purity of deuterated compounds. Specifically, ¹H NMR and ²H NMR can be utilized.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte's signals.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

-

¹H NMR Spectroscopy:

-

Purpose: To quantify the amount of residual, non-deuterated 2-phenylpyridine.

-

Procedure: A standard ¹H NMR spectrum is acquired. The integrals of the residual proton signals in the aromatic region are compared to the integral of a known internal standard or a reference signal. The percentage of non-deuterated species can then be calculated.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Purpose: To directly observe the deuterium signals and confirm the positions of deuteration.

-

Procedure: A ²H NMR spectrum is acquired. The presence of signals corresponding to the deuterated positions confirms the isotopic labeling. The relative integrals of these signals can provide information about the distribution of deuterium.

-

-

Data Analysis: The isotopic purity (atom % D) is calculated based on the relative integrals of the proton signals of the deuterated and non-deuterated species in the ¹H NMR spectrum.

Visualizing the Analytical Workflow

The following diagrams illustrate the generalized workflows for the determination of chemical and isotopic purity of this compound.

References

The Deuterium Effect: Enhancing Organic Electronics with 2-Phenylpyridine-d9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of highly efficient and stable organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs), has led to innovative strategies at the molecular level. One such strategy gaining significant traction is the selective replacement of hydrogen atoms with their heavier isotope, deuterium. This guide delves into the core of this "deuterium effect" by focusing on a key molecule, 2-phenylpyridine, in its deuterated form, 2-phenylpyridine-d9. The substitution of hydrogen with deuterium in the ligands of phosphorescent emitters, such as iridium(III) complexes, has been shown to dramatically improve device performance and longevity. This document provides a comprehensive overview of the applications of this compound in organic electronics, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

The Stability Advantage: C-D vs. C-H Bonds

The fundamental principle behind the enhanced performance of deuterated organic materials lies in the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond dissociation energy makes the molecule more resistant to degradation pathways that are often initiated by bond cleavage, a common failure mechanism in OLEDs under electrical stress. This enhanced stability, often referred to as the "deuterium effect," translates directly into longer operational lifetimes for devices incorporating these materials.[1][2]

Performance Enhancements in OLEDs

The use of this compound, particularly in the formation of iridium(III) complexes like Ir(ppy-d9)3, has demonstrated significant improvements in key OLED performance metrics.

Increased Operational Lifetime

Numerous studies have reported a substantial increase in the operational lifetime of OLEDs employing deuterated 2-phenylpyridine-based emitters. For instance, devices based on all-deuterated tris(2-phenylpyridine)iridium have shown a lifetime six times longer than their protonated counterparts.[1] In another study, an OLED doped with a deuterated iridium complex exhibited a half-lifetime of 42.8 hours at a constant voltage of 4V, a 5.9-fold increase compared to the 7.2 hours for the device with the non-deuterated complex.[3][4] This remarkable improvement is a direct consequence of the enhanced stability of the C-D bonds, which are less susceptible to cleavage from high-energy excitons generated during device operation.

Enhanced Efficiency

Deuteration has also been shown to positively impact the efficiency of OLEDs. The phosphorescent quantum yields of fully deuterated Ir(ppy)3 complexes have been reported to be higher than the normal complex. While specific external quantum efficiency (EQE) values for this compound based devices are part of ongoing research, related studies on other deuterated materials in OLEDs have shown significant gains. For example, deuterated aluminum 8-hydroxyquinoline (D-Alq3) resulted in a 280% increase in EQE at 500 mA/cm². These findings suggest that suppressing non-radiative decay pathways through deuteration can lead to more efficient light emission.

Data Presentation

The following tables summarize the key performance metrics of OLEDs incorporating deuterated 2-phenylpyridine-based emitters compared to their non-deuterated counterparts, as reported in the literature.

| Device Parameter | Non-Deuterated Ir(mppy)3 | Deuterated D-Ir(mppy)3 | Reference |

| Initial Luminance (cd/m²) at 4V | 188.1 | 438.3 | |

| Half-Lifetime (hours) at 4V | 7.2 | 42.8 | |

| Lifetime Enhancement Factor | - | 5.9x |

| Device Parameter | Ir(ppy)3 based OLED | All-Deuterated Ir(ppy)3 based OLED | Reference |

| Relative Lifetime | 1x | 6x | |

| Current Density | 1x | 20x |

Experimental Protocols

Synthesis of this compound

A modified literature procedure for the synthesis of this compound is as follows:

Materials:

-

Anhydrous bromobenzene-d5

-

Lithium (Li)

-

Anhydrous ether

-

Anhydrous toluene

-

Pyridine-d5

-

Concentrated hydrochloric acid

-

Sodium hydroxide

Procedure:

-

A mixture of anhydrous bromobenzene-d5 (0.250 mol) in anhydrous ether (50 mL) is gradually added to a three-neck flask containing lithium (0.5 mol) in anhydrous ether (100 mL).

-

A mixture of anhydrous toluene (50 mL) and pyridine-d5 (0.50 mol) is then added dropwise to the reaction mixture.

-

The resulting mixture is refluxed for 4 hours.

-

After cooling, the reaction is quenched and then acidified with concentrated hydrochloric acid.

-

The mixture is transferred to a separating funnel and extracted with water (100 mL).

-

The aqueous solution is saturated with sodium hydroxide and extracted with ether.

-

The product is purified by distillation at 145-170 °C followed by redistillation at 156-158 °C.

Fabrication of a Multi-layer OLED

A general procedure for the fabrication of a multi-layer phosphorescent OLED (PhOLED) using a deuterated iridium complex is as follows:

Substrate Preparation:

-

Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

The cleaned substrates are then treated with an oxygen plasma or UV-ozone to improve the work function of the ITO and enhance hole injection.

Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). A typical device structure is as follows:

-

Hole Injection Layer (HIL): e.g., 4,4',4''-Tris(N-(naphthylen-2-yl)-N-phenyl-amino)triphenylamine (2-TNATA)

-

Hole Transporting Layer (HTL): e.g., 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB)

-

Emissive Layer (EML): A host material (e.g., 4,4'-N,N'-dicarbazole-biphenyl (CBP)) doped with the deuterated iridium complex (e.g., Ir(ppy-d9)3) at a specific concentration (e.g., 6-10 wt%).

-

Hole Blocking Layer (HBL): e.g., 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP)

-

Electron Transporting Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq3)

-

Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF)

Cathode Deposition:

-

A metal cathode, typically aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.

Encapsulation:

-

The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

Visualizing the Processes

To better understand the synthesis, device architecture, and the underlying mechanism of enhanced stability, the following diagrams are provided.

Caption: Synthesis pathway for this compound.

Caption: Typical architecture of an OLED with a deuterated emissive layer.

Caption: Workflow for OLED fabrication and performance evaluation.

Conclusion

The strategic use of this compound in organic electronics represents a significant step forward in the development of robust and high-performance OLEDs. The "deuterium effect," stemming from the enhanced stability of the C-D bond, directly addresses the critical issue of device lifetime, paving the way for more durable displays and solid-state lighting solutions. The accompanying improvements in efficiency further underscore the potential of this molecular engineering approach. As research continues to unravel the nuances of deuteration in various organic materials, this compound stands out as a prime example of how subtle isotopic changes can lead to substantial macroscopic benefits in the realm of organic electronics.

References

- 1. Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: the “deuterium effect” - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Deuterium Effect in 2-Phenylpyridine-d9 Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpyridine is a privileged scaffold in medicinal chemistry, materials science, and organometallic chemistry. Its unique electronic and structural properties make it a versatile ligand and a key building block in the synthesis of pharmaceuticals and organic light-emitting diodes (OLEDs). The substitution of hydrogen atoms with deuterium, a heavier and stable isotope of hydrogen, to create 2-Phenylpyridine-d9, introduces a "deuterium effect." This effect, particularly the kinetic isotope effect (KIE), provides a powerful tool for elucidating reaction mechanisms, especially in C-H activation/functionalization reactions. This technical guide delves into the core principles of the deuterium effect in the context of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

The Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. The primary deuterium KIE (kH/kD) is observed when a C-H bond is cleaved in the rate-determining step of a reaction. Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy than a C-H bond, requiring more energy to be broken. This typically results in a slower reaction rate for the deuterated compound (a "normal" KIE where kH/kD > 1). The magnitude of the KIE can provide insight into the transition state of the reaction. Secondary KIEs, where the deuterated bond is not broken in the rate-determining step, are also possible and can offer further mechanistic details.

Synthesis of 2-Phenylpyridine and its Deuterated Analog

The synthesis of 2-phenylpyridine can be achieved through various methods, with the choice of route often depending on the desired scale and available starting materials. The synthesis of this compound typically requires the use of deuterated precursors.

Table 1: Synthetic Approaches to 2-Phenylpyridine

| Reaction Type | Reactants | Catalyst/Reagents | General Yield | Reference |

| Cross-Coupling | 2-Halopyridine, Phenylboronic acid | Palladium catalyst, Base | High | [1] |

| Cross-Coupling | Pyridylboronic acid, Phenyl halide | Palladium catalyst, Base | High | [1] |

| From Phenyllithium | Phenyllithium, Pyridine | - | Moderate to High | [2] |

| Cyclization | Acetophenone, Allyl alcohol, Ammonia | Molecular sieve catalysts | Selective | [3] |

Experimental Protocol: Synthesis of 2-Phenylpyridine via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2-phenylpyridine, which can be adapted for the synthesis of this compound by using the appropriately deuterated starting materials (e.g., bromobenzene-d5 and pyridine-d4, or 2-bromopyridine-d4 and phenylboronic acid-d5).

Materials:

-

2-Bromopyridine (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

Triphenylphosphine (PPh3) (4 mol%)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Procedure:

-

To a round-bottom flask, add 2-bromopyridine, phenylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

-

Add the toluene, ethanol, and water solvent mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-phenylpyridine.

The Deuterium Effect in C-H Activation of 2-Phenylpyridine

The ortho C-H bonds of the phenyl ring in 2-phenylpyridine are susceptible to activation by transition metal catalysts, a reaction of significant interest for the synthesis of functionalized derivatives.[4] Studying the KIE by comparing the reaction rates of 2-phenylpyridine and this compound can reveal whether the C-H bond cleavage is the rate-determining step of the catalytic cycle.

While specific quantitative KIE data for C-H activation of this compound is not abundant in the readily available literature, studies on similar systems provide valuable context. For instance, a study on the C(sp²)─H activation of pyridine with a Ni–Al heterometallic complex reported a KIE of 0.9–1.1. This small, near-unity KIE suggests that C-H bond cleavage is not the rate-determining step in that particular system.

In another study on iridium-catalyzed hydrogen isotope exchange, 2-phenylpyridine exhibited anomalous behavior where both singly and doubly deuterated isotopologues (d1 and d2) formed concurrently. This suggests a complex interplay between the binding of the pyridine to the metal center and the subsequent C-H activation steps.

Table 2: Illustrative Kinetic Isotope Effect Data for Pyridine C-H Activation

| Substrate | Catalyst System | Reaction Type | kH/kD | Implication | Reference |

| Pyridine | Ni-Al Heterometallic Complex | C(sp²)─H Activation | 0.9-1.1 | C-H cleavage is likely not the rate-determining step. |

Experimental Protocol: Measurement of the Kinetic Isotope Effect in a Competition Experiment

This protocol outlines a general method for determining the intermolecular KIE for a C-H activation reaction.

Materials:

-

2-Phenylpyridine (1.0 equiv)

-

This compound (1.0 equiv)

-

Transition metal catalyst (e.g., [Rh(cod)Cl]2)

-

Ligand (if required)

-

Substrate for functionalization (e.g., an alkene)

-

Solvent (e.g., toluene)

-

Internal standard (for GC-MS or NMR analysis)

Procedure:

-

In a reaction vessel, combine equimolar amounts of 2-phenylpyridine and this compound.

-

Add the catalyst, ligand, the other reactant, and the solvent.

-

Heat the reaction to the desired temperature and monitor its progress over time by taking aliquots at regular intervals.

-

Quench the reaction in the aliquots.

-

Analyze the aliquots by GC-MS or ¹H NMR to determine the ratio of the non-deuterated product to the deuterated product.

-

The KIE (kH/kD) can be calculated from the ratio of products at low conversion.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the study of the deuterium effect in this compound.

Caption: A generalized catalytic cycle for the C-H functionalization of 2-phenylpyridine.

Caption: A typical experimental workflow for determining the kinetic isotope effect.

Conclusion

The study of the deuterium effect in this compound offers profound insights into the mechanisms of C-H activation and other chemical transformations. While direct quantitative data for the KIE in many reactions involving this deuterated substrate remains to be extensively published, the principles and experimental methodologies outlined in this guide provide a solid foundation for researchers. By employing isotopic labeling, scientists and drug development professionals can gain a deeper understanding of reaction pathways, which is crucial for catalyst optimization, reaction design, and the development of more efficient and selective synthetic routes for novel therapeutics and materials. The continued investigation into the deuterium effect on 2-phenylpyridine and its derivatives will undoubtedly contribute to advancements in these critical fields.

References

A Technical Guide to the Solubility of 2-Phenylpyridine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Phenylpyridine-d9, a deuterated isotopologue of 2-phenylpyridine. Given the limited availability of specific quantitative solubility data for this particular deuterated compound, this document outlines its expected solubility based on the known properties of 2-phenylpyridine. Furthermore, it provides a detailed, generalized experimental protocol for determining its solubility in common laboratory solvents.

Introduction to this compound and Expected Solubility

This compound is an organic compound with the chemical formula C₁₁D₉N. It is a deuterated version of 2-phenylpyridine, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in research, particularly in mechanistic studies and as an internal standard in mass spectrometry.

The solubility of a compound is primarily dictated by its molecular structure, polarity, and ability to form intermolecular interactions (such as hydrogen bonds) with the solvent. 2-Phenylpyridine is a polar aprotic molecule, characterized by a phenyl group attached to a pyridine ring. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

Effect of Deuteration on Solubility:

The substitution of hydrogen with deuterium can subtly influence a compound's physicochemical properties, including solubility.[1] While the effect is generally small, it can arise from differences in the strength of intermolecular interactions. For instance, C-D bonds are slightly shorter and less polarizable than C-H bonds, which can lead to minor changes in van der Waals forces.[1] However, without specific experimental data, the solubility of this compound is expected to be very similar to its non-deuterated counterpart.

Based on the structure of 2-phenylpyridine, it is expected to be:

-

Soluble in polar aprotic and nonpolar organic solvents due to its aromatic nature and the absence of highly polar functional groups that would strongly favor aqueous solubility.

-

Slightly soluble to insoluble in water . The presence of the nitrogen atom in the pyridine ring allows for some interaction with water, but the large, nonpolar phenyl group significantly limits its aqueous solubility.[2][3][4]

Qualitative Solubility of this compound in Common Laboratory Solvents

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents, based on the known properties of 2-phenylpyridine.

| Solvent Class | Solvent Name | Expected Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | The nonpolar phenyl group limits solubility, though the pyridine nitrogen can interact with water. |

| Methanol | Soluble | Polar nature and ability to act as a hydrogen bond donor facilitate dissolution. | |

| Ethanol | Miscible | Similar polarity and intermolecular forces. | |

| Polar Aprotic | Acetone | Fully Miscible | Good solvent for moderately polar compounds. |

| Acetonitrile | Soluble | Effective solvent for a wide range of organic compounds. | |

| Dimethylformamide (DMF) | Soluble | Highly polar aprotic solvent capable of dissolving many organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Strong solvating power for a broad spectrum of organic molecules. | |

| Tetrahydrofuran (THF) | Soluble | Good solvent for aromatic compounds. | |

| Nonpolar | Hexane | Soluble | "Like dissolves like" principle; suitable for nonpolar aromatic compounds. |

| Toluene | Fully Miscible | Aromatic solvent that readily dissolves other aromatic compounds. | |

| Dichloromethane (DCM) | Fully Miscible | Effective solvent for a wide range of organic compounds. | |

| Diethyl Ether | Miscible | Common solvent for organic compounds of moderate polarity. |

Experimental Protocol for Determining Thermodynamic Solubility

This section details a standard laboratory procedure for quantitatively determining the thermodynamic solubility of a compound like this compound. This method, often referred to as the shake-flask method, is considered the gold standard for solubility measurement.

3.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance

-

Scintillation vials or small glass test tubes with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.

-

Dilute the filtered saturated solution with the test solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

A Comprehensive Technical Guide to the Theoretical and Computational Modeling of 2-Phenylpyridine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies and computational modeling of 2-Phenylpyridine-d9. Given the limited direct research on the deuterated isotopologue, this guide establishes a foundation based on the extensive computational and experimental data available for 2-Phenylpyridine (ppy). It further elaborates on the theoretical implications and practical outcomes of deuteration on the molecule's photophysical and vibrational properties.

Introduction to 2-Phenylpyridine and the Significance of Deuteration

2-Phenylpyridine (C₁₁H₉N) is an aromatic heterocyclic compound composed of a pyridine ring substituted with a phenyl group at the 2-position.[1] This molecule and its derivatives are of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), where they often serve as ligands in highly efficient phosphorescent metal complexes, such as those of iridium(III).[1] The electronic interplay between the electron-deficient pyridine ring and the electron-rich phenyl ring governs its unique photophysical properties.[2]

Deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium, is a powerful strategy to enhance the performance of organic electronic materials. The increased mass of deuterium alters the vibrational frequencies of C-D bonds compared to C-H bonds. This modification can suppress non-radiative decay pathways from excited states, leading to improved luminescence quantum yields and significantly longer operational lifetimes in OLED devices.[3][4] This "deuterium effect" is a central focus when considering this compound.

Theoretical and Computational Methodologies

The computational investigation of 2-Phenylpyridine and its derivatives predominantly employs Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties. These methods provide a robust framework for understanding the electronic structure, molecular geometry, and photophysical behavior of such molecules.

Typical Computational Workflow:

A standard computational protocol for analyzing the properties of 2-Phenylpyridine involves:

-

Ground-State Geometry Optimization: The molecule's structure is optimized to find its lowest energy conformation using DFT, often with a functional like B3LYP.

-

Vibrational Frequency Analysis: Harmonic frequency calculations are performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Excited-State Calculations: TD-DFT is used to calculate the vertical excitation energies (absorption spectrum), oscillator strengths, and to optimize the geometry of the lowest singlet (S₁) and triplet (T₁) excited states.

-

Emission Properties: The energy difference between the optimized excited state and the ground state at the excited-state geometry provides the emission energy (fluorescence or phosphorescence).

Ground and Excited State Properties of 2-Phenylpyridine

Theoretical studies have revealed key structural and electronic features of 2-Phenylpyridine.

Molecular Geometry: In its ground state, the phenyl and pyridine rings of 2-Phenylpyridine are not coplanar. DFT calculations suggest a dihedral (twist) angle of approximately 21° between the rings. This twist results from a balance between stabilizing π-conjugation, which favors planarity, and steric hindrance between the ortho-hydrogens of the two rings, which disfavors it. Interestingly, in various excited states, the molecule tends to become more planar to facilitate intramolecular charge transfer.

Electronic Structure and Photophysics: The photophysical properties of 2-Phenylpyridine are dictated by electronic transitions between its molecular orbitals. The absorption of UV light promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax via several pathways, including fluorescence (radiative decay to S₀) and intersystem crossing (ISC) to a triplet state (T₁). From the T₁ state, it can undergo phosphorescence (radiative decay to S₀) or non-radiative decay.

The Impact of Deuteration: 2-Phenylpyridine vs. This compound

The primary effect of replacing hydrogen with deuterium is the alteration of vibrational frequencies associated with these atoms. The C-D bond has a lower vibrational frequency than the C-H bond due to the increased mass of deuterium. This change has profound implications for the non-radiative decay rates from excited states.

Non-radiative decay processes are often mediated by vibronic coupling between electronic states. The rate of this decay is dependent on the overlap of the vibrational wavefunctions of the two electronic states. High-frequency vibrations, such as C-H stretches, are efficient at accepting electronic energy and promoting non-radiative decay. By replacing C-H with lower-frequency C-D bonds, the efficiency of these non-radiative pathways is reduced.

As a consequence, for this compound, one can theoretically predict:

-

A higher photoluminescence quantum yield (PLQY): With a slower non-radiative decay rate, the radiative pathways (fluorescence and phosphorescence) become more competitive.

-

A longer excited-state lifetime: The overall decay rate from the excited state is reduced.

-

Enhanced stability in devices: The stronger C-D bond can also contribute to greater molecular stability, resisting degradation in OLEDs.

While deuteration leads to minor improvements in the photophysical properties of the standalone molecule, its impact on the stability and lifetime of devices incorporating it is significant.

Data Presentation

Table 1: Calculated and Experimental Geometric Parameters for Ground-State 2-Phenylpyridine

| Parameter | Bond/Angle | DFT Calculation | Experimental |

| Bond Length (Å) | C-N (Pyridine) | ~1.34 | Data not available |

| C-C (Pyridine) | ~1.39 | Data not available | |

| C-C (inter-ring) | ~1.49 | Data not available | |

| Angle (°) | Phenyl-Pyridine Dihedral | ~21° | Data not available |

Table 2: Predicted and Observed Spectroscopic Data for 2-Phenylpyridine

| Property | Predicted (Computational) | Observed (Experimental) |

| UV-Vis Absorption (λmax) | Dependent on TD-DFT functional | ~240-270 nm |

| ¹H NMR (δ, ppm in CDCl₃) | N/A | 8.66 (d, H-6'), 7.98 (d, H-2, H-6), 7.66 (td, H-4'), etc. |

| ¹³C NMR (δ, ppm in CDCl₃) | N/A | 157.4 (C-2'), 149.6 (C-6'), 139.4 (C-1), etc. |

| IR Vibrational Frequencies (cm⁻¹) | Dependent on functional and basis set | ~3050 (Aromatic C-H Stretch), ~1585 (C=C Stretch) |

Table 3: Theoretical Impact of Deuteration on Photophysical Properties (2-ppy-d9 vs. 2-ppy)

| Photophysical Property | Expected Change upon Deuteration | Rationale |

| Vibrational Frequencies | Decrease in C-D modes vs. C-H modes | Increased reduced mass of the C-D oscillator |

| Non-Radiative Decay Rate (knr) | Decrease | Reduced vibronic coupling due to lower frequency C-D vibrations |

| Photoluminescence Quantum Yield (Φ) | Increase | Radiative decay becomes more competitive (kr / (kr + knr)) |

| Excited-State Lifetime (τ) | Increase | Slower overall decay rate from the excited state |

Experimental Protocols

Synthesis of this compound:

A common method for synthesizing deuterated aromatic compounds is through H-D exchange reactions using heavy water (D₂O) under high temperature and pressure, often with a catalyst. A specific synthetic route for deuterated 2-phenylpyridine involves the reaction of deuterated bromobenzene with deuterated pyridine.

-

Materials: Deuterated benzene (benzene-d6), deuterated pyridine (pyridine-d5), n-butyllithium, dry diethyl ether.

-

Step 1: Synthesis of Phenyllithium-d5: React deuterated bromobenzene (prepared from benzene-d6) with n-butyllithium in dry diethyl ether.

-

Step 2: Reaction with Pyridine-d4: Add deuterated pyridine to the phenyllithium-d5 solution. The reaction proceeds via nucleophilic addition to the pyridine ring followed by elimination of lithium hydride (or deuteride).

-

Step 3: Work-up and Purification: The reaction mixture is quenched, and the organic product is extracted, dried, and purified, typically by distillation or chromatography, to yield this compound.

Spectroscopic Characterization:

-

NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a ¹H and ¹³C NMR spectrometer. For this compound, the ¹H NMR spectrum would show a significant reduction or absence of signals corresponding to the aromatic protons.

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a thin film of the liquid sample between salt plates or by preparing a KBr pellet for a solid. The spectrum of this compound is expected to show characteristic C-D stretching and bending vibrations at lower frequencies compared to the C-H vibrations in the non-deuterated analogue.

-

Mass Spectrometry: This technique provides the mass-to-charge ratio, confirming the molecular weight of the compound and the successful incorporation of deuterium atoms.

Photophysical Measurements:

-

UV-Vis Absorption and Photoluminescence Spectroscopy: Absorption and emission spectra are measured using a spectrophotometer and a spectrofluorometer, respectively. The sample is dissolved in a suitable solvent.

-

Photoluminescence Quantum Yield (PLQY): The relative PLQY can be determined by comparing the integrated emission intensity and the absorbance of the sample to those of a well-characterized standard.

-

Excited-State Lifetime Measurement: Time-resolved photoluminescence spectroscopy is used to measure the decay of the emission intensity over time after pulsed excitation.

Conclusion

The theoretical study and computational modeling of this compound are critical for advancing its application in high-performance electronic devices. While direct computational studies on the deuterated species are sparse, a robust understanding can be built upon the extensive research on 2-Phenylpyridine. DFT and TD-DFT methods are invaluable tools for predicting the geometric, electronic, and photophysical properties of these molecules. The primary influence of deuteration—the "deuterium effect"—is the suppression of non-radiative decay pathways by lowering the frequency of C-H(D) vibrations. This leads to enhanced photoluminescence efficiency and, most importantly, a significant improvement in the operational stability and lifetime of devices such as OLEDs. This guide provides a foundational understanding and a practical framework for researchers and professionals working on the development of advanced materials incorporating this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: the “deuterium effect” - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of all-deuterated tris(2-phenylpyridine)iridium for highly stable electrophosphorescence: the “deuterium effect” - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 2-Phenylpyridine using 2-Phenylpyridine-d9 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 2-phenylpyridine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 2-phenylpyridine-d9 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative validation data.

Introduction

2-Phenylpyridine and its derivatives are important scaffolds in medicinal chemistry and materials science. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. Stable isotope dilution mass spectrometry is a powerful analytical technique that employs a stable isotope-labeled version of the analyte as an internal standard (IS).[1] this compound, in which nine hydrogen atoms are replaced with deuterium, is an ideal internal standard for the quantification of 2-phenylpyridine. It shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing reliable correction for analytical variability.

Experimental Protocols

Materials and Reagents

-

2-Phenylpyridine (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of 2-phenylpyridine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the 2-phenylpyridine stock solution with 50:50 (v/v) methanol:water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

-

Calibration Standards and QC Samples: Spike blank biological matrix with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).

Sample Preparation: Solid Phase Extraction (SPE)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-3.5 min: 90% B

-

3.5-4.0 min: 90-10% B

-

4.0-5.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

2-Phenylpyridine: Precursor ion (Q1): m/z 156.1 → Product ion (Q3): m/z 128.1

-

This compound: Precursor ion (Q1): m/z 165.1 → Product ion (Q3): m/z 136.1

-

Data Presentation

Disclaimer: The following tables present representative data that would be expected from a typical validation of this method. Actual results may vary.

Table 1: Linearity of 2-Phenylpyridine Calibration Curve

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.012 | 1.0 | 100.0 |

| 5.0 | 0.061 | 5.1 | 102.0 |

| 25.0 | 0.305 | 25.4 | 101.6 |

| 100.0 | 1.210 | 99.8 | 99.8 |

| 250.0 | 3.025 | 251.0 | 100.4 |

| 500.0 | 6.050 | 498.5 | 99.7 |

| 1000.0 | 12.100 | 1005.0 | 100.5 |

| Regression | y = 0.0121x + 0.0005 | r² | > 0.995 |

Table 2: Precision and Accuracy of Quality Control Samples

| Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | |

| LLOQ | Mean Conc. (ng/mL) | 3.1 | 3.2 |

| 3.0 | Precision (%RSD) | 4.5 | 6.8 |

| Accuracy (%) | 103.3 | 106.7 | |

| MQC | Mean Conc. (ng/mL) | 302.4 | 298.5 |

| 300.0 | Precision (%RSD) | 3.1 | 5.2 |

| Accuracy (%) | 100.8 | 99.5 | |

| HQC | Mean Conc. (ng/mL) | 795.2 | 809.6 |

| 800.0 | Precision (%RSD) | 2.5 | 4.1 |

| Accuracy (%) | 99.4 | 101.2 |

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low | 88.5 | 89.1 | 98.7 |

| High | 90.2 | 89.8 | 99.5 |

Visualizations

Caption: Workflow for Quantitative Analysis of 2-Phenylpyridine.

Caption: MRM Signaling Pathway for 2-Phenylpyridine and its Internal Standard.

References

Application Note & Protocol: Preparation of 2-Phenylpyridine-d9 Calibration Standards for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the preparation of 2-Phenylpyridine-d9 (2-PP-d9) calibration standards. 2-Phenylpyridine is a significant compound in various fields, including materials science for organic light-emitting diodes (OLEDs) and as a structural motif in pharmaceutical compounds.[1] Quantitative analysis of 2-phenylpyridine and its analogues often relies on sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

The use of a stable isotope-labeled internal standard (IS) is a crucial practice in quantitative mass spectrometry to ensure accuracy and precision.[2][3] A deuterated standard like 2-PP-d9 is an ideal internal standard as it shares similar physicochemical properties with the analyte, 2-phenylpyridine, ensuring it behaves similarly during sample preparation and analysis.[2] This helps to correct for variability that may arise during sample extraction, injection, and ionization.[2] This application note outlines the necessary steps for preparing accurate and reliable calibration standards using commercially available this compound.

Experimental Protocols

1. Materials and Reagents

-

This compound (purity >99.0 atom% D), commercially available from suppliers such as TCI America.

-

2-Phenylpyridine (analyte) reference standard (purity ≥98%)

-

High-purity solvent (e.g., methanol, acetonitrile, or toluene, LC-MS or GC grade)

-

Calibrated analytical balance

-

Calibrated pipettes and sterile, disposable tips

-

Volumetric flasks (Class A)

-

Amber glass vials for storage

2. Preparation of Stock Solutions

It is critical to handle the reference standards with care to avoid contamination and ensure accurate weighing. Weighing less than 1 mg may increase the potential for errors.

2.1. This compound (Internal Standard) Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of this compound into a clean, tared weighing vessel.

-

Quantitatively transfer the weighed 2-PP-d9 to a 10 mL Class A volumetric flask.

-

Add a small amount of the chosen solvent (e.g., methanol) to dissolve the compound.

-

Once fully dissolved, bring the flask to volume with the same solvent.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Transfer the stock solution to a labeled amber glass vial for storage.

-

Store the stock solution at 2-8°C, protected from light.

2.2. 2-Phenylpyridine (Analyte) Stock Solution (1 mg/mL)

-

Follow the same procedure as described in section 2.1 to prepare a 1 mg/mL stock solution of the non-deuterated 2-phenylpyridine analyte.

3. Preparation of Intermediate and Working Solutions

To avoid errors associated with multiple serial dilutions, it is recommended to prepare intermediate stock solutions from which the final calibration standards are made.

3.1. Intermediate Stock Solutions

Prepare a series of intermediate stock solutions by diluting the primary stock solutions with the chosen solvent. For example, to prepare a 100 µg/mL intermediate stock, dilute 1 mL of the 1 mg/mL stock solution to a final volume of 10 mL in a volumetric flask.

3.2. Working Calibration Standards

Prepare a series of working calibration standards by performing serial dilutions of the analyte intermediate stock solution. The concentration range of the calibration curve should encompass the expected concentration of the analyte in the unknown samples. A preliminary analysis of a few samples can help in determining the appropriate range.

The following table provides an example of a dilution scheme to prepare a set of calibration standards.

Data Presentation

Table 1: Example Dilution Scheme for 2-Phenylpyridine Calibration Standards

| Calibration Standard ID | Analyte Intermediate Stock (µg/mL) | Volume of Intermediate Stock (µL) | Final Volume (µL) | Final Analyte Concentration (ng/mL) |

| CAL 1 | 1 | 10 | 1000 | 10 |

| CAL 2 | 1 | 25 | 1000 | 25 |

| CAL 3 | 10 | 5 | 1000 | 50 |

| CAL 4 | 10 | 10 | 1000 | 100 |

| CAL 5 | 100 | 2.5 | 1000 | 250 |

| CAL 6 | 100 | 5 | 1000 | 500 |

| CAL 7 | 1000 | 1 | 1000 | 1000 |

| CAL 8 | 1000 | 2 | 1000 | 2000 |

4. Spiking of Internal Standard

A fixed concentration of the this compound internal standard should be added to all samples, including the calibration standards, quality control (QC) samples, and unknown samples. The internal standard should be added early in the sample preparation process to account for any variability during extraction and handling. The concentration of the internal standard should be chosen to provide a consistent and reliable signal across all samples.

Visualizations

Caption: Workflow for the preparation of 2-Phenylpyridine calibration standards.

Caption: Logic of using an internal standard for quantitative analysis.

References

Application Notes and Protocols for the Synthesis of Iridum Complexes Using 2-Phenylpyridine-d9 Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium(III) complexes, particularly those utilizing cyclometalating ligands such as 2-phenylpyridine (ppy), are of significant interest across various scientific disciplines. Their unique photophysical properties, including high quantum yields and long-lived excited states, have led to their application in organic light-emitting diodes (OLEDs), photoredox catalysis, bioimaging, and photodynamic therapy (PDT).[1][2] The strategic replacement of hydrogen atoms with deuterium on the 2-phenylpyridine ligand (2-phenylpyridine-d9, ppy-d9) can further enhance the stability and performance of these complexes. The stronger carbon-deuterium (C-D) bond, in comparison to the carbon-hydrogen (C-H) bond, can lead to increased resistance to degradation, which is particularly beneficial in demanding applications like OLEDs and as therapeutic agents.[3]

These application notes provide detailed protocols for the synthesis of iridium(III) complexes using the deuterated this compound ligand. For comparative purposes, data for the non-deuterated analogues are also presented. Furthermore, this document outlines the application of these complexes in photodynamic therapy and photoredox catalysis, complete with workflow diagrams.

Data Presentation

The following tables summarize the key quantitative data for representative iridium(III) complexes synthesized with both standard 2-phenylpyridine (ppy) and deuterated this compound (ppy-d9).

Table 1: Synthesis and Spectroscopic Data

| Complex | Ligand | Yield (%) | ¹H NMR (ppm) | Mass Spectrometry (m/z) |

| [Ir(ppy)₂(bpy)]PF₆ | 2-phenylpyridine | ~65% | 5.00–9.00 | 823 [M]⁺ |

| [Ir(ppy-d9)₂(bpy)]PF₆ | This compound | Not specified | Absence of aromatic signals in the 5.00-9.00 ppm range | Expected: 841 [M]⁺ |

| fac-Ir(ppy)₃ | 2-phenylpyridine | ~55% | Aromatic signals | 654.78 [M]⁺ |

| fac-Ir(ppy-d9)₃ | This compound | Not specified | Absence of aromatic signals | Expected: 678.78 [M]⁺ |

Note: Specific yield and full NMR data for the deuterated complexes were not explicitly found in the search results and are presented as expected values based on the non-deuterated analogues.

Table 2: Photophysical Properties

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) |

| [Ir(ppy)₂(bpy)]PF₆ | ~255, ~374 | ~510-562 | 0.1-0.4 | ~1-2 |

| [Ir(ppy-d9)₂(bpy)]PF₆ | Not specified | Not specified | Expected to be similar or slightly higher | Expected to be longer |

| fac-Ir(ppy)₃ | 282, 377 | 513 | ~1.0 | ~2.0 |

| fac-Ir(ppy-d9)₃ | Not specified | Not specified | Expected to be similar or slightly higher | Expected to be longer |

Note: Detailed photophysical data for the deuterated complexes were not available in a comparative format in the search results. The expected trends are based on the known "deuterium effect" which often leads to longer excited-state lifetimes and potentially higher quantum yields due to the suppression of non-radiative decay pathways.[3]

Experimental Protocols

The synthesis of heteroleptic iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand like this compound and N^N is an ancillary diimine ligand such as 2,2'-bipyridine, is typically achieved through a two-step process.[4] First, the chloro-bridged iridium(III) dimer, [(ppy-d9)₂Ir(μ-Cl)]₂, is synthesized. This dimer is then reacted with the ancillary ligand to yield the final complex.

Protocol 1: Synthesis of Chloro-bridged Iridium(III) Dimer, [(ppy-d9)₂Ir(μ-Cl)]₂

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·nH₂O)

-

This compound (ppy-d9)

-

2-Ethoxyethanol

-

Water, deionized

-

Argon or Nitrogen gas

-

Standard Schlenk line and glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride hydrate (1.0 equiv) and this compound (2.3 equiv).

-

Add a 2:1 mixture of 2-ethoxyethanol and deionized water.

-

De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 120-125 °C) under an inert atmosphere for 18-24 hours. The color of the reaction mixture will typically change from a dark slurry to a clear orange or yellow solution.

-

After cooling to room temperature, add deionized water to precipitate the product.

-

Collect the yellow solid by vacuum filtration and wash with methanol and then pentane.

-

Dry the resulting chloro-bridged dimer, [(ppy-d9)₂Ir(μ-Cl)]₂, under vacuum. The typical yield for the non-deuterated analogue is around 38%.

Protocol 2: Synthesis of [Ir(ppy-d9)₂(bpy)]PF₆

Materials:

-

[(ppy-d9)₂Ir(μ-Cl)]₂ (1.0 equiv)

-

2,2'-Bipyridine (bpy) (2.1 equiv)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Argon or Nitrogen gas

-

Standard Schlenk line and glassware

Procedure:

-

In a round-bottom flask, dissolve the chloro-bridged dimer [(ppy-d9)₂Ir(μ-Cl)]₂ (1.0 equiv) and 2,2'-bipyridine (2.1 equiv) in a 1:1 mixture of dichloromethane and methanol.

-

De-gas the solution with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 40 °C) under an inert atmosphere for 18-24 hours.

-

After cooling to room temperature, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the product.

-

Stir the mixture for an additional 1-2 hours at room temperature.

-

Collect the solid by vacuum filtration, wash with water, and then a small amount of cold diethyl ether.

-

The crude product can be purified by recrystallization from a dichloromethane/hexane mixture or by column chromatography on silica gel. The typical yield for the non-deuterated analogue is around 65%.

Applications and Workflows

Photodynamic Therapy (PDT)